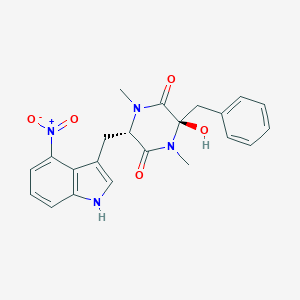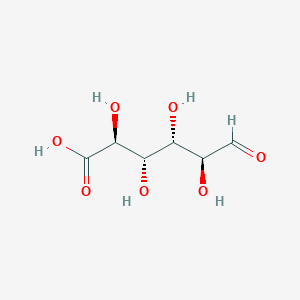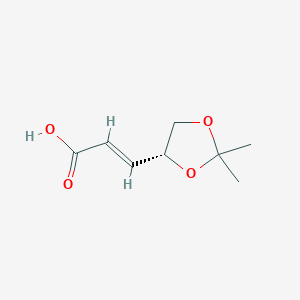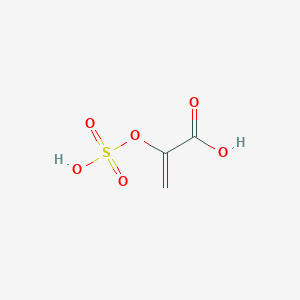
Sulfoenolpyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoenolpyruvate (SEP) is a sulfonated analog of enolpyruvate, which is a key intermediate in the glycolytic pathway. SEP has been found to be involved in various biological processes, including the regulation of glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Mecanismo De Acción
Sulfoenolpyruvate inhibits pyruvate kinase by binding to the enzyme's allosteric site. This binding leads to a conformational change in the enzyme, which reduces its activity. This compound also acts as a substrate for pyruvate phosphate dikinase, which converts it to phosphoenolpyruvate, a key intermediate in gluconeogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the production of lactate and alanine in muscle cells, which can be used as an energy source during exercise. This compound has also been found to regulate the activity of the pentose phosphate pathway, which is involved in the production of NADPH, a key molecule in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfoenolpyruvate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used as a tool compound to study the regulation of glycolysis and gluconeogenesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Sulfoenolpyruvate. One direction is to study the effects of this compound on cancer cells, as cancer cells have altered metabolism compared to normal cells. Another direction is to develop this compound analogs with improved solubility and potency. This compound can also be used as a starting material for the synthesis of other sulfonated analogs of glycolytic intermediates.
Métodos De Síntesis
Sulfoenolpyruvate can be synthesized by reacting enolpyruvate with sulfite under acidic conditions. The reaction yields a mixture of this compound and its isomers, which can be separated by chromatography. The purity of the synthesized this compound can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Sulfoenolpyruvate has been used as a tool compound in various scientific research studies. It has been shown to inhibit the activity of pyruvate kinase, which is a key enzyme in glycolysis. This inhibition leads to the accumulation of glycolytic intermediates, which can be used for the production of various bioproducts, such as ethanol and lactic acid. This compound has also been used as a substrate for the enzyme pyruvate phosphate dikinase, which is involved in the regulation of gluconeogenesis.
Propiedades
Número CAS |
118319-52-1 |
|---|---|
Fórmula molecular |
C3H4O6S |
Peso molecular |
168.13 g/mol |
Nombre IUPAC |
2-sulfooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4O6S/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H,6,7,8) |
Clave InChI |
OUSYFDXGONIFSX-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OS(=O)(=O)O |
SMILES canónico |
C=C(C(=O)O)OS(=O)(=O)O |
Otros números CAS |
118319-52-1 |
Sinónimos |
SENP sulfoenolpyruvate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



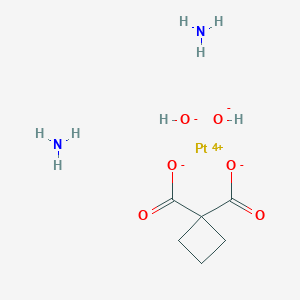
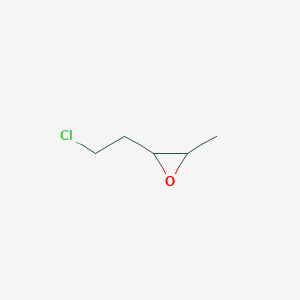
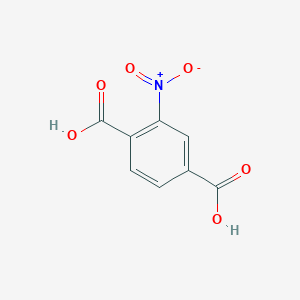
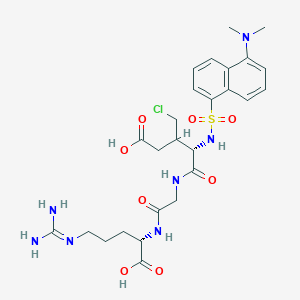
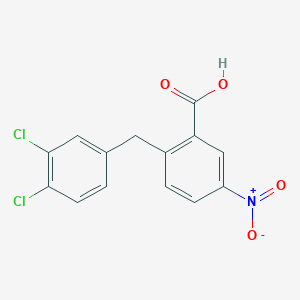
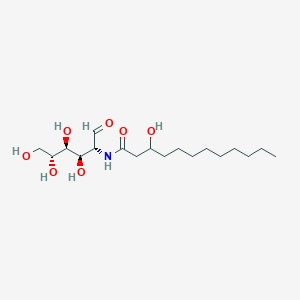
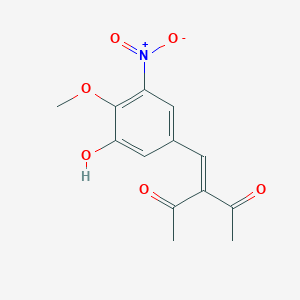
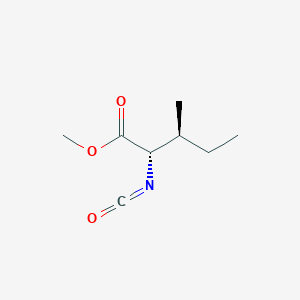
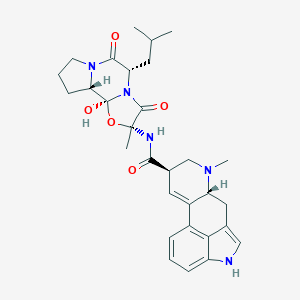
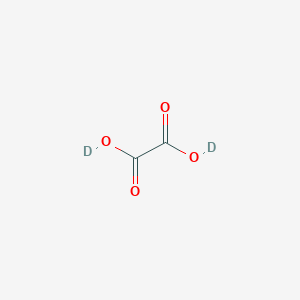
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
